molecular formula C11H14N2O6S2 B5092444 2,2'-(methylenedisulfonyl)bis(3-ethoxyacrylonitrile)

2,2'-(methylenedisulfonyl)bis(3-ethoxyacrylonitrile)

Cat. No. B5092444
M. Wt: 334.4 g/mol
InChI Key: PKXFJIYWABZOLO-BDLVGCLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(Methylenedisulfonyl)bis(3-ethoxyacrylonitrile) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MDSBEN" and has been synthesized using different methods.

Mechanism of Action

MDSBEN works by reacting with thiol groups in proteins, leading to crosslinking and modification of the protein structure. This mechanism of action has been used in the development of new materials and drug delivery systems. MDSBEN has also been found to have potential as an antibacterial and antifungal agent due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
MDSBEN has been found to have low toxicity and is not known to have any significant physiological effects. However, further studies are needed to fully understand the potential effects of MDSBEN on living organisms.

Advantages and Limitations for Lab Experiments

MDSBEN has several advantages for use in lab experiments, including its high yield and purity, and its ability to crosslink proteins and modify their structure. However, MDSBEN can be difficult to handle due to its sensitivity to air and moisture, and its potential reactivity with other chemicals.

Future Directions

There are several potential future directions for research on MDSBEN. One area of focus could be the development of new materials and drug delivery systems using MDSBEN as a building block. Another area of research could be the investigation of MDSBEN's potential as an antibacterial and antifungal agent, particularly in the development of new treatments for drug-resistant infections. Additionally, further studies are needed to fully understand the potential effects of MDSBEN on living organisms and to determine its safety for use in various applications.

Synthesis Methods

MDSBEN can be synthesized through various methods, including the reaction of 3-ethoxyacrylonitrile with methylene disulfide in the presence of a base, or the reaction of 3-ethoxyacrylonitrile with sulfur monochloride followed by treatment with sodium sulfide. These methods have been used to produce MDSBEN with high yield and purity.

Scientific Research Applications

MDSBEN has been found to have potential applications in various scientific research fields. It has been used as a crosslinker in polymer chemistry, as a reagent in organic synthesis, and as a building block in the design of new materials. MDSBEN has also been studied for its antibacterial and antifungal properties, as well as its potential as a drug delivery system.

properties

IUPAC Name

(Z)-2-[[(E)-1-cyano-2-ethoxyethenyl]sulfonylmethylsulfonyl]-3-ethoxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2/c1-3-18-7-10(5-12)20(14,15)9-21(16,17)11(6-13)8-19-4-2/h7-8H,3-4,9H2,1-2H3/b10-7-,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXFJIYWABZOLO-BDLVGCLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)CS(=O)(=O)C(=COCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)CS(=O)(=O)/C(=C\OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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